molecular formula C7H10N4 B1485436 2-[4-(1-aminoethyl)-1H-pyrazol-1-yl]acetonitrile CAS No. 1872098-01-5

2-[4-(1-aminoethyl)-1H-pyrazol-1-yl]acetonitrile

Cat. No. B1485436
CAS RN: 1872098-01-5
M. Wt: 150.18 g/mol
InChI Key: HEABRKJXNGPNTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of “2-[4-(1-aminoethyl)-1H-pyrazol-1-yl]acetonitrile” consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms. One of these nitrogen atoms is a pyrrole-type (proton donor), and the other is a pyridine-type (proton acceptor) .

Scientific Research Applications

Pharmaceutical Drug Synthesis

The core structure of 2-[4-(1-aminoethyl)-1H-pyrazol-1-yl]acetonitrile is similar to that of imidazole and pyrazole derivatives, which are known for their wide range of pharmacological activities. This compound can serve as a precursor in the synthesis of drugs with potential antibacterial, antifungal, and antiviral properties . Its ability to act as a synthon for more complex molecules makes it valuable in drug development.

Anticancer Research

Compounds with an imidazole ring, such as 2-[4-(1-aminoethyl)-1H-pyrazol-1-yl]acetonitrile , have shown promise in anticancer research. They can be used to create novel chemotherapeutic agents that target specific cancer cell lines, potentially leading to treatments with fewer side effects and better efficacy .

Future Directions

The synthesis and properties of pyrazole derivatives, including “2-[4-(1-aminoethyl)-1H-pyrazol-1-yl]acetonitrile”, continue to be an area of active research due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .

properties

IUPAC Name

2-[4-(1-aminoethyl)pyrazol-1-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4/c1-6(9)7-4-10-11(5-7)3-2-8/h4-6H,3,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEABRKJXNGPNTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN(N=C1)CC#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(1-aminoethyl)-1H-pyrazol-1-yl]acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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